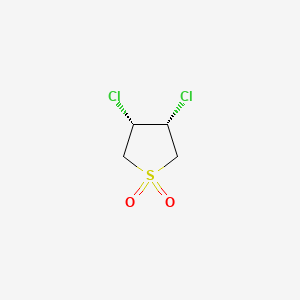
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide, also known as 3,4-Dichlorosulfolane, is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . This compound is characterized by its two chlorine atoms and a sulfolane ring, making it a unique and interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorosulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 4 positions of the sulfolane ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichlorosulfolane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichlorosulfolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorosulfolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorosulfolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfolane: The parent compound of 3,4-Dichlorosulfolane, used as a solvent in various industrial processes.
3,4-Dichlorothiophene: A structurally similar compound with different chemical properties and applications.
Tetrahydrothiophene: Another related compound with a similar ring structure but lacking the chlorine substituents.
Uniqueness
3,4-Dichlorosulfolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
3737-42-6 |
|---|---|
Molekularformel |
C4H6Cl2O2S |
Molekulargewicht |
189.06 g/mol |
IUPAC-Name |
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4+ |
InChI-Schlüssel |
JCUQWSIALJCIEE-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CS1(=O)=O)Cl)Cl |
Kanonische SMILES |
C1C(C(CS1(=O)=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















